molecular formula C10H12Ta-2 B14635752 Cyclopenta-1,3-diene;tantalum dihydride

Cyclopenta-1,3-diene;tantalum dihydride

Cat. No.: B14635752
M. Wt: 313.15 g/mol
InChI Key: KLCDYLVWGBAPPP-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound that features a cyclopentadiene ring bonded to a tantalum atom, which is further bonded to two hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;tantalum dihydride typically involves the reaction of cyclopenta-1,3-diene with a tantalum precursor under controlled conditions. One common method is the reaction of cyclopenta-1,3-diene with tantalum pentachloride (TaCl5) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.

    Reduction: It can be reduced further to form lower oxidation state tantalum compounds.

    Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.

    Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.

Scientific Research Applications

Cyclopenta-1,3-diene;tantalum dihydride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyl complexes: These include compounds such as ferrocene (cyclopentadienyl iron) and nickelocene (cyclopentadienyl nickel).

    Tantalum hydrides: Other tantalum hydride compounds, such as tantalum pentahydride, share some similarities in terms of reactivity and applications.

Uniqueness

Cyclopenta-1,3-diene;tantalum dihydride is unique due to the combination of the cyclopentadiene ligand and the tantalum center. This combination imparts specific chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H12Ta-2

Molecular Weight

313.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;tantalum dihydride

InChI

InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;;

InChI Key

KLCDYLVWGBAPPP-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2]

Origin of Product

United States

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